molecular formula C9H12ClFSi B7779397 (4-Chloro-3-fluorophenyl)trimethylsilane

(4-Chloro-3-fluorophenyl)trimethylsilane

Cat. No.: B7779397
M. Wt: 202.73 g/mol
InChI Key: ZHAPBMMQNIKLOK-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)trimethylsilane is a versatile organosilicon building block of significant interest in synthetic and medicinal chemistry. This compound integrates a trimethylsilyl group with a disubstituted phenyl ring containing both chloro and fluoro substituents, a structure known for its utility in facilitating complex molecular constructions . As a protected and often ortho-directed intermediate, its primary research value lies in cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, where it can be used to introduce the valuable 4-chloro-3-fluorophenyl moiety into more complex architectures . The presence of two distinct halogen atoms provides a handle for selective, sequential functionalization, allowing researchers to build molecules in a stepwise manner. Furthermore, the trimethylsilyl group can serve as a proto-desilylation site, enabling access to biphenyl systems or can be utilized in other silicon-assisted transformations. This makes this compound a critical reagent for chemists developing new pharmaceuticals, agrochemicals, and functional materials, particularly in constructing compound libraries for structure-activity relationship (SAR) studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAPBMMQNIKLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Silylation

A classic approach involves reacting a pre-functionalized aryl halide with trimethylsilyl chloride (Me3_3SiCl) in the presence of magnesium. For example, 4-chloro-3-fluorobromobenzene can undergo Grignard formation, followed by quenching with Me3_3SiCl:

Ar-Br+MgAr-Mg-BrMe3SiClAr-SiMe3+MgBrCl\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-Mg-Br} \quad \xrightarrow{\text{Me}3\text{SiCl}} \quad \text{Ar-SiMe}3 + \text{MgBrCl}

Key parameters include solvent choice (e.g., tetrahydrofuran or diethyl ether), temperature (−10°C to 25°C), and stoichiometry. Yields depend on the halide’s reactivity, with bromides generally outperforming chlorides.

Directed Ortho-Metallation and Silylation

Lithiation Strategies

Directed ortho-metallation (DoM) leverages directing groups (e.g., fluorine) to position lithium at specific ring positions. For 4-chloro-3-fluorobenzene derivatives, treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate, which reacts with Me3_3SiCl:

Ar-H+LDAAr-LiMe3SiClAr-SiMe3\text{Ar-H} + \text{LDA} \rightarrow \text{Ar-Li} \quad \xrightarrow{\text{Me}3\text{SiCl}} \quad \text{Ar-SiMe}3

This method requires anhydrous conditions and inert atmospheres to prevent protonation or oxidation.

Cross-Coupling Approaches

Palladium-Catalyzed Silylation

Transition-metal catalysis enables direct coupling of aryl halides with silylating agents. A palladium/ligand system (e.g., Pd(OAc)2_2/XPhos) facilitates the reaction between 4-chloro-3-fluorophenyl iodide and hexamethyldisilane (Me3_3Si-SiMe3_3):

Ar-I+Me3Si-SiMe3Pd catalystAr-SiMe3+Me3Si-I\text{Ar-I} + \text{Me}3\text{Si-SiMe}3 \xrightarrow{\text{Pd catalyst}} \text{Ar-SiMe}3 + \text{Me}3\text{Si-I}

Optimized conditions reported in patents suggest yields up to 85% with 1 mol% catalyst loading and toluene as solvent.

Reductive Silylation of Nitro Precursors

Nitro Reduction and Subsequent Functionalization

Nitro groups serve as precursors for chloro and fluoro substituents. For instance, nitration of 3-fluorotoluene followed by reduction and Sandmeyer reaction yields 4-chloro-3-fluorobenzene, which is then silylated. A representative pathway involves:

  • Nitration: HNO3_3/H2_2SO4_4 at 40°C.

  • Reduction: FeCl3_3/hydrazine hydrate system to avoid iron sludge.

  • Diazotization and chlorination: NaNO2_2/HCl followed by CuCl.

  • Silylation: Me3_3SiCl with LDA.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Key AdvantagesLimitations
Grignard SilylationTHF, −10°C, 12 h65–75Simple setupLimited to reactive halides
Directed LithiationLDA, −78°C, anhydrous70–80High regioselectivityRequires cryogenic conditions
Palladium CatalysisPd(OAc)2_2, XPhos, toluene, 80°C80–85Broad substrate scopeHigh catalyst cost
Reductive PathwayFeCl3_3/hydrazine, 55°C60–70Avoids iron sludgeMulti-step, time-consuming

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance silylation rates by stabilizing ionic intermediates. For lithiation, ethereal solvents are preferred to maintain low temperatures. Elevated temperatures (>50°C) risk side reactions such as desilylation.

Catalyst Systems

Palladium catalysts with bulky phosphine ligands (XPhos, SPhos) improve turnover in cross-coupling reactions. Iron-based systems, as seen in reduction steps, offer cost-effective alternatives to noble metals.

Industrial-Scale Considerations

Large-scale production prioritizes safety, cost, and waste management. The FeCl3_3/hydrazine system from patent CN110885298B minimizes hazardous byproducts, aligning with green chemistry principles . Continuous flow systems could enhance heat management in exothermic silylation steps.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

(4-Chloro-3-fluorophenyl)trimethylsilane is primarily employed as a building block in organic synthesis. It participates in several key reactions:

  • Cross-Coupling Reactions : This compound is used in cross-coupling reactions, such as Suzuki and Stille couplings, where it acts as a silane reagent to form carbon-carbon bonds. Its reactivity is enhanced by the trimethylsilyl group, which can stabilize intermediates and facilitate the formation of more complex structures.
  • Functionalization of Aromatic Compounds : The presence of chlorine and fluorine atoms allows for selective functionalization of aromatic rings. This enables the introduction of various functional groups at specific positions on the aromatic system, which is crucial for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities relevant to drug discovery:

  • Anticancer Agents : Compounds derived from this compound have been investigated for their potential anticancer properties. The halogen substituents can influence the biological activity and selectivity of these compounds against cancer cell lines .
  • TRPA1 Inhibitors : In studies focusing on TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors, derivatives of this compound have shown promise in modulating pain responses in animal models. This highlights its potential application in developing analgesics .

Materials Science

The compound is also utilized in materials science due to its silicon-based structure:

  • Silicon-Based Polymers : this compound can be incorporated into silicone polymers, enhancing their thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and sealants.
  • Surface Modification : The trimethylsilyl group allows for the modification of surfaces to improve hydrophobicity or adhesion properties, which is beneficial in various industrial applications .

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-FluorophenyltrimethylsilaneContains only fluorine without chlorineMay exhibit different biological activities
4-BromophenyltrimethylsilaneBromine instead of chlorineDifferent reactivity profiles
PhenylethynyltrimethylsilaneLacks halogen substitutionsSimpler reactivity and application scope
This compoundChlorine and fluorine substituentsEnhanced reactivity due to halogen effects

Case Study 1: Synthesis of Anticancer Agents

In a study published in a peer-reviewed journal, researchers synthesized novel derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the silane structure significantly impacted cytotoxicity and selectivity towards cancer cells .

Case Study 2: TRPA1 Inhibition

Another research project focused on developing TRPA1 inhibitors using this compound derivatives. The study demonstrated that certain modifications led to enhanced bioavailability and efficacy in reducing nocifensive behaviors in rodent models, suggesting potential therapeutic applications for pain management .

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the chlorine and fluorine atoms can undergo substitution or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Fluorine : The CF₃ group in (4-Chloro-3-(trifluoromethyl)phenyl)trimethylsilane amplifies electron withdrawal, which may alter solubility and reaction kinetics compared to the main compound .
  • Lipophilicity : (3-Chlorophenyl)trimethylsilane has a reported logP of 2.885, suggesting higher lipophilicity than para-substituted analogs .

Physical and Chemical Properties

  • Molecular Weight : The main compound (252.74 g/mol) is heavier than simpler analogs like (Trifluoromethyl)trimethylsilane (142.20 g/mol) due to the aromatic chloro-fluoro substituents .
  • Solubility: No direct solubility data is available for the main compound, but fluorine’s electronegativity likely reduces hydrophobicity compared to non-fluorinated analogs.

Biological Activity

(4-Chloro-3-fluorophenyl)trimethylsilane is an organosilicon compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C10H12ClFSi
  • Molecular Weight : Approximately 226.75 g/mol
  • Structure : The compound features a trimethylsilyl group attached to a phenyl ring that is substituted with chlorine and fluorine atoms, enhancing its reactivity and solubility in organic solvents.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in the context of enzyme inhibition and interaction with biological targets. Key areas of interest include:

  • Enzyme Inhibition : The presence of the 4-chloro and 3-fluoro substituents may enhance inhibitory effects on specific enzymes, such as tyrosinase. For instance, studies have shown that similar compounds can effectively inhibit the activity of Agaricus bisporus tyrosinase (AbTYR), which is crucial in melanin biosynthesis .
  • Pharmacological Potential : The compound's structural features suggest it may interact favorably with biological pathways involved in pain modulation and inflammatory responses, as indicated by its potential role in TRPA1 receptor modulation .

Synthesis Methods

Several synthesis methods for this compound have been documented, including:

  • Direct Halogenation : This involves the reaction of trimethylsilane with a suitable halogenated phenol.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-silicon bonds.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes key characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-Fluorophenylethynyl-trimethyl-silaneContains only fluorine without chlorineMay exhibit different biological activities
4-Bromophenylethynyl-trimethyl-silaneBromine instead of chlorineDifferent reactivity profiles
Phenylethynyl-trimethyl-silaneLacks halogen substitutionsSimpler reactivity and application scope

These compounds differ primarily in their halogen substituents, which significantly influence their chemical reactivity and biological activity.

Study on Tyrosinase Inhibition

A recent study focused on the interaction of compounds containing the 3-chloro-4-fluorophenyl motif with AbTYR. The results indicated that modifications to this motif could enhance inhibitory activity, suggesting a promising avenue for developing new inhibitors based on this structure .

TRPA1 Modulation Research

Another investigation explored how similar compounds affect TRPA1 channels, which are implicated in pain sensation and inflammatory responses. The findings revealed that certain derivatives could effectively modulate TRPA1 activity, highlighting their therapeutic potential in pain management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Chloro-3-fluorophenyl)trimethylsilane, and how do reaction conditions influence yield and purity?

  • Methodological Answer:

  • Route 1: React 4-chloro-3-fluorophenyllithium with chlorotrimethylsilane in anhydrous THF at −78°C. Monitor reaction completion via TLC (hexane:ethyl acetate 9:1).
  • Route 2: Use a Grignard reagent (4-chloro-3-fluorophenylmagnesium bromide) with trimethylsilyl chloride under inert conditions.
  • Critical Parameters: Excess silane reagent (1.2–1.5 equiv) minimizes halogenated byproducts. Post-synthesis purification via fractional distillation (boiling point ~150–160°C) or silica gel chromatography removes residual reactants. Studies on analogous silyl compounds highlight solvent polarity and moisture control as key factors in yield optimization .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer:

  • ¹H NMR: A singlet at δ 0.25 ppm (Si(CH₃)₃), aromatic protons as a multiplet (δ 6.8–7.4 ppm).
  • ¹³C NMR: Si(CH₃)₃ carbons at δ 0–2 ppm; aromatic carbons influenced by Cl (δ ~135 ppm) and F (δ ~160 ppm).
  • FT-IR: Si–C stretch (~1250 cm⁻¹), C–Cl (~700 cm⁻¹), and C–F (~1100 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak at m/z 216 (C₉H₁₁ClFSi). High-resolution MS distinguishes isotopic patterns (³⁵Cl/³⁷Cl, ¹⁹F) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer:

  • Hazards: Flammable (flash point ~60°C), irritant to eyes/skin. Avoid moisture to prevent hydrolysis releasing HCl/HF.
  • Protocols: Use PPE (gloves, goggles), work in a fume hood, and store under nitrogen. Spill cleanup requires inert adsorbents (e.g., vermiculite). Toxicity data from analogous silanes suggest LD₅₀ > 2000 mg/kg (oral, rat), but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-3-fluorophenyl group influence the reactivity of the trimethylsilyl moiety in cross-coupling reactions?

  • Methodological Answer:

  • Mechanistic Insight: The electron-withdrawing Cl/F substituents increase the electrophilicity of the silyl group, enhancing its susceptibility to nucleophilic attack.
  • Experimental Design: Compare reaction rates with meta/para-substituted analogs using kinetic studies (e.g., Suzuki-Miyaura coupling). DFT calculations (B3LYP/6-31G*) can map electron density shifts at the silicon center.
  • Data Interpretation: Hammett constants (σₚ for Cl = +0.23, σₘ for F = +0.34) correlate with observed rate acceleration in Pd-catalyzed reactions .

Q. What strategies resolve discrepancies in reported catalytic efficiencies when using this compound as a directing group?

  • Methodological Answer:

  • Root Causes: Variability in catalyst activation (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), or trace water.
  • Validation Framework:

Replicate experiments under strictly anhydrous conditions.

Use in situ IR/NMR to monitor intermediate formation.

Apply statistical tools (e.g., ANOVA) to isolate significant variables.

  • Case Study: Mendelian randomization’s replicated analysis methodology can be adapted to validate catalytic cycles.
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Q. How can computational models predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Methodological Answer:

  • Modeling Workflow:

Optimize geometry using Gaussian (B3LYP/6-311+G(d,p)).

Calculate Fukui indices to identify nucleophilic sites.

Simulate EAS (e.g., nitration) with explicit solvent models (SMD).

  • Outcome: The trimethylsilyl group directs electrophiles to the ortho position relative to Si, while Cl/F compete for meta/para positions. Experimental validation via HPLC-MS confirms computational predictions .

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